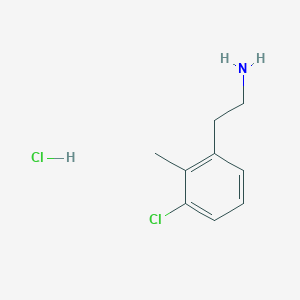
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is a hydrochloride salt of an amine, characterized by the presence of a chloro and methyl group on a phenyl ring, attached to an ethanamine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylphenyl)ethan-1-amine hydrochloride: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: The position of the chloro group is different, which can influence its chemical properties and interactions.
2-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methyl group, altering its electronic and steric properties.
Uniqueness
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13Cl2N |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |
InChI Key |
DJZAVZLQUTVRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


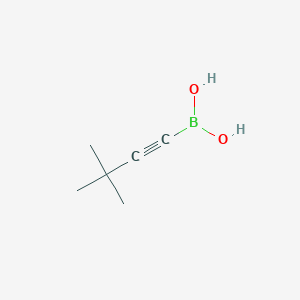
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
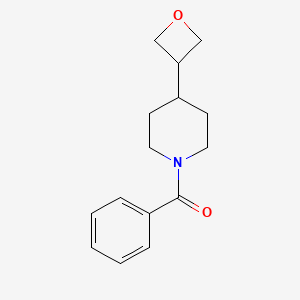
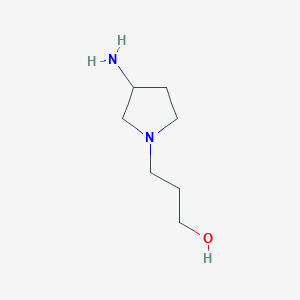
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
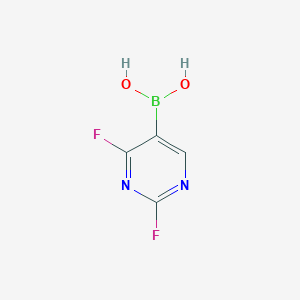


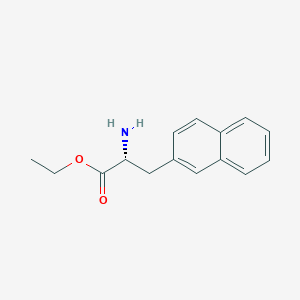

![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
